7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

Description

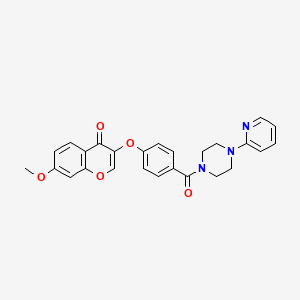

The compound 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one (CAS: 951938-67-3, molecular formula: C₂₆H₂₃N₃O₅, molecular weight: 457.48) is a synthetic chromenone derivative with a complex substitution pattern. Its structure includes:

- A 4H-chromen-4-one core with a methoxy group at position 7.

- A phenoxy group at position 3, substituted with a piperazine ring connected to a pyridin-2-yl moiety via a carbonyl bridge .

Properties

IUPAC Name |

7-methoxy-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-32-20-9-10-21-22(16-20)33-17-23(25(21)30)34-19-7-5-18(6-8-19)26(31)29-14-12-28(13-15-29)24-4-2-3-11-27-24/h2-11,16-17H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGVDMZLDSWCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 445.48 g/mol. The structure comprises a chromone core substituted with a methoxy group and a piperazine moiety linked through a carbonyl group to a pyridine ring.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperazine derivatives which have shown inhibitory effects on cytochrome P450 enzymes .

- Antimicrobial Activity : Recent findings indicate that related compounds exhibit significant antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. This suggests that this compound may possess similar properties .

- Anticancer Potential : The compound's structural similarity to known anticancer agents raises the possibility of its use in cancer therapy. Its ability to activate AMP-activated protein kinase (AMPK) pathways has been noted, which is crucial for cellular energy homeostasis and may influence cancer cell metabolism .

Biological Activity Data

Here is a summary of biological activity data related to this compound and structurally similar derivatives:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, it was found that certain derivatives demonstrated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism was attributed to the inhibition of protein synthesis pathways followed by nucleic acid production disruption .

Case Study 2: Cancer Cell Metabolism

A recent investigation into the anticancer properties of structurally similar compounds revealed their potential in modulating AMPK pathways, leading to reduced proliferation in cancer cell lines. The findings suggest that targeting metabolic pathways could be a viable strategy in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenone Derivatives with Modified Substituents

Compound 4e (5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one)

- Core : Chromen-2-one (vs. chromen-4-one in the target compound).

- Substituents :

- Position 3 : Propoxy chain linked to a piperazine ring bearing a 2-hydroxybenzyl group.

- Position 7 : Methoxy group (shared with the target compound).

- Key Difference: The chromen-2-one core alters electronic properties and hydrogen-bonding capacity compared to the 4-one variant.

7-Methoxy-3-(4-(Trifluoromethyl)phenyl)-4H-chromen-4-one (CAS: 1279707-07-1)

- Core : 4H-chromen-4-one (shared).

- Substituents :

- Position 3 : 4-Trifluoromethylphenyl group (electron-withdrawing).

- Position 7 : Methoxy group (shared).

- Key Difference : The absence of the piperazine-pyridinyl substituent simplifies the structure, likely reducing solubility but enhancing lipophilicity (logP ~3.5 vs. ~2.8 for the target compound). The trifluoromethyl group may improve metabolic stability .

Piperazine-Containing Analogues

7-Hydroxy-3-(2-Methoxyphenoxy)-8-[(4-Methylpiperazin-1-yl)methyl]-4H-chromen-4-one

- Core : 4H-chromen-4-one (shared).

- Substituents: Position 7: Hydroxy group (vs. methoxy in the target), increasing polarity. Position 3: 2-Methoxyphenoxy group (steric hindrance differs from the target’s para-substituted phenoxy). Position 8: Methylpiperazinylmethyl group (vs. phenoxy-linked piperazine in the target).

- Key Difference : The hydroxy group at position 7 may enhance hydrogen bonding but reduce membrane permeability. The methylpiperazine at position 8 offers a distinct spatial arrangement for receptor binding .

N-Hydroxy-4-(4-(4-(Pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)phenylsulfonyl Tetrahydro-2H-pyran-4-carboxamide

- Core: Tetrahydro-2H-pyran-4-carboxamide (vs. chromenone).

- Substituents :

- Piperazine-pyridinyl-carbonyl motif (shared with the target compound).

- Key Difference: The pyran-carboxamide core replaces chromenone, altering pharmacokinetic properties. This compound targets matrix metalloproteinases (MMP2/MMP13), suggesting the piperazine-pyridinyl group may enhance enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.